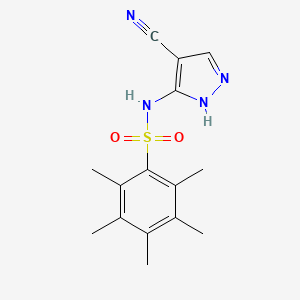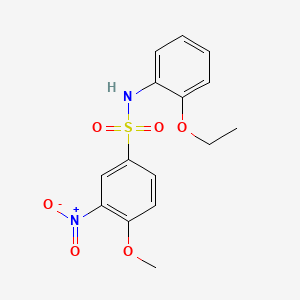![molecular formula C16H22N4O3 B7540438 N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, commonly known as CA-4P, is a synthetic compound with potential anti-cancer properties. It belongs to the class of vascular disrupting agents (VDAs) and has been extensively studied for its ability to selectively target and destroy tumor vasculature. In
作用機序
CA-4P selectively targets and disrupts tumor vasculature by binding to tubulin, a protein essential for the formation of microtubules. CA-4P induces depolymerization of microtubules in tumor endothelial cells, leading to disruption of the cytoskeleton and subsequent vascular collapse. This results in decreased blood flow to the tumor, leading to tumor regression and inhibition of metastasis.
Biochemical and Physiological Effects
CA-4P has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, inhibit angiogenesis, and modulate the immune system. CA-4P has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
CA-4P has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its properties and purity. It also has a well-defined mechanism of action, which allows for targeted experimentation. However, CA-4P has some limitations for lab experiments. It is a potent VDA, which can make it difficult to determine the optimal dose for experiments. It also has limited solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CA-4P. One area of interest is the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide based on the structure of CA-4P. Another area of interest is the study of CA-4P in combination with other anti-cancer agents to enhance their efficacy. Additionally, there is interest in studying the immune-modulating properties of CA-4P and its potential use in immunotherapy. Finally, there is a need for further preclinical and clinical studies to fully understand the safety and efficacy of CA-4P as an anti-cancer agent.
Conclusion
In conclusion, CA-4P is a synthetic compound with potential anti-cancer properties. It selectively targets and disrupts tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CA-4P, including the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, the study of CA-4P in combination with other anti-cancer agents, and the study of its immune-modulating properties.
合成法
The synthesis of CA-4P involves the reaction of 2-(4-aminophenyl)acetic acid with cyclohexanone to form N-(2-cyclohexylethyl)-2-(4-aminophenyl)acetamide, which is then reacted with phosgene and ammonia to form CA-4P. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
CA-4P has been extensively studied for its potential anti-cancer properties. It has been shown to selectively target and destroy tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has also been studied in combination with other anti-cancer agents to enhance their efficacy.
特性
IUPAC Name |
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c17-16(23)20-13-8-6-12(7-9-13)19-14(21)10-18-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,22)(H,19,21)(H3,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFIGUSHXZAOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)

![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)